1-(4-methoxy-1H-indazol-1-yl)ethanone

Description

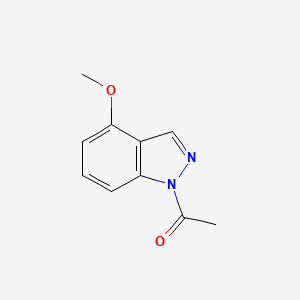

1-(4-Methoxy-1H-indazol-1-yl)ethanone is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group at the 4-position and an ethanone (acetyl) group at the 1-position. Indazoles are aromatic bicyclic structures containing two nitrogen atoms, which confer unique electronic and steric properties. The methoxy substituent enhances solubility and modulates reactivity, while the ethanone group provides a site for further functionalization.

Properties

IUPAC Name |

1-(4-methoxyindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(13)12-9-4-3-5-10(14-2)8(9)6-11-12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSLDFVKXAEEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-1H-indazol-1-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The reaction typically requires acidic or basic conditions and may involve catalysts such as Lewis acids or transition metals .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and improved safety .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Methoxy-1H-indazol-1-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

The following sections compare 1-(4-methoxy-1H-indazol-1-yl)ethanone with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues

Indazole Derivatives

- 1-(1H-Indazol-7-yl)ethanone (CAS 1159511-22-4): Differs in the position of the ethanone group (7-position vs. 1-position) and lacks the 4-methoxy substitution. Predicted boiling point: 348.8°C; density: 1.264 g/cm³ .

- 1-(1-Methyl-1H-indazol-3-yl)ethanone (CAS 69271-42-7): Substituted with a methyl group at the 1-position and ethanone at the 3-position. Molecular weight: 174.2 g/mol .

Key Structural Differences :

- Substituent positions (1, 3, 4, or 7) on the indazole ring.

- Presence of methoxy vs. alkyl groups.

Indole and Benzimidazole Derivatives

- JWH-250 (2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone): Synthetic cannabinoid with an indole core, a pentyl chain, and a 2-methoxyphenyl-ethanone group.

- 2-(5,6-Dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone: Exhibits cytotoxic and pro-apoptotic activity against leukemic cells .

Key Structural Differences :

- Core heterocycle (indazole vs. indole/benzimidazole).

- Additional functional groups (halogens, alkyl chains) influencing bioactivity.

Physicochemical Properties

Property Trends :

- Methoxy groups increase polarity and solubility but may reduce volatility.

- Higher molecular weight in JWH-250 (335.44 g/mol) correlates with lipophilicity, influencing its pharmacokinetics .

Activity Insights :

- Substitutions on the heterocycle (e.g., halogens, methoxy) significantly modulate bioactivity. For example, dibromo-benzimidazole derivatives show potent cytotoxicity .

Biological Activity

1-(4-Methoxy-1H-indazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2, featuring an indazole ring substituted with a methoxy group and an ethanone moiety. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxyindazole with acetyl chloride or acetic anhydride in the presence of a base. The reaction conditions can be optimized for yield and purity, often employing solvents like dichloromethane or ethanol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency.

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways, including apoptosis and cell cycle regulation. Specifically, it has been reported to activate caspase pathways leading to apoptosis in cancer cells, as well as inhibit the ERK/MAPK signaling pathway, which is crucial for cell proliferation.

Inhibition Studies

In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit various enzymes linked to disease processes:

These results suggest that this compound may serve as a lead compound for developing inhibitors targeting these enzymes.

Case Studies

One notable case study involved the treatment of melanoma patients with BRAFV600 mutations using derivatives of indazole compounds similar to this compound. The study reported that patients exhibited improved responses when treated with these compounds, further supporting their therapeutic potential in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.